2-(2-(4-Chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-10-2-7-14-13(8-10)16(17(20)23)18(25-14)21-15(22)9-24-12-5-3-11(19)4-6-12/h3-6,10H,2,7-9H2,1H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVBRNNUYYHNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-Chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound belongs to the class of benzo[b]thiophene derivatives, characterized by a complex structure that includes:
- A chlorophenoxy group,
- An acetamido moiety,
- A tetrahydrobenzo[b]thiophene backbone.
This structural complexity is believed to contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
1. Acetylcholinesterase Inhibition
Several studies have demonstrated that compounds with similar structures show significant inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. For instance:
- Compounds related to this class have shown moderate to potent AChE inhibitory activity, with some demonstrating high selectivity over butyrylcholinesterase (BuChE) .
- The inhibition of AChE is linked to improved cognitive functions in animal models, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
2. Anticancer Properties
There is emerging evidence that this compound may possess anticancer activity:
- According to patent literature, derivatives of the compound were designed as inhibitors targeting ATF4, a transcription factor involved in cancer cell survival .
- In vitro studies indicated that related compounds exhibited cytotoxic effects against various cancer cell lines, including leukemia cells .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
AChE Inhibition
- The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling and potentially improving memory and learning capabilities .
Anticancer Mechanisms
- The inhibition of ATF4 may disrupt cancer cell metabolism and survival pathways, leading to apoptosis or reduced proliferation in tumor cells .
Case Studies and Research Findings
Several key studies have highlighted the biological activity of this compound:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-(2-(4-Chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide . For instance, derivatives of thiophene carboxamides have shown significant activity against various cancer cell lines. The National Cancer Institute (NCI) has evaluated similar compounds for their ability to inhibit tumor growth, revealing promising results with mean GI50 values indicating effective cytotoxicity against human tumor cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity. Thiophene derivatives have been shown to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies indicate that structural modifications can enhance their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Research has demonstrated that variations in substituents on the thiophene ring can significantly impact biological activity. For example:
- Hydroxyl and amino substitutions have been linked to increased antioxidant and antibacterial activities.
- The presence of electron-withdrawing groups like chlorine enhances the lipophilicity and overall bioactivity of the compound .
Synthesis and Characterization
The synthesis of This compound typically involves multi-step organic reactions, including acylation and cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Case Studies
- Anticancer Efficacy Study : A study conducted by the NCI assessed a series of thiophene derivatives similar to this compound for their cytotoxic effects across multiple cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potential for further development into therapeutic agents .
- Antimicrobial Activity Assessment : A recent investigation into thiophene-based compounds revealed that modifications at specific positions enhanced antibacterial potency against resistant strains of bacteria. The study provided insights into how structural changes can lead to improved efficacy against common pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
